2-[4-(aminomethyl)phenyl]acetamide
Description
Context and Significance within Phenylacetamide Chemistry
The significance of 2-[4-(aminomethyl)phenyl]acetamide is best understood within the context of its chemical family, the phenylacetamides. This class of compounds is characterized by a phenyl group attached to an acetamide (B32628) moiety. Phenylacetamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. openmedicinalchemistryjournal.comglobalresearchonline.net
Research has demonstrated that phenylacetamide derivatives can serve as potent anticancer agents. nih.govnih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown notable cytotoxic effects against prostate carcinoma cell lines. nih.govnih.gov The core structure of phenylacetamide is also found in compounds investigated for their anti-inflammatory, analgesic, and antimicrobial properties. globalresearchonline.netscielo.org.za The versatility of the phenylacetamide scaffold allows for a multitude of substitutions, each potentially modulating the compound's biological effects in unique ways. This makes the exploration of new derivatives, such as this compound, a scientifically compelling endeavor.
Overview of Academic Research Areas and Perspectives
The academic interest in this compound stems from its potential as a versatile building block in the synthesis of more complex molecules and its own potential bioactivity. Based on the known activities of related phenylacetamide compounds, several research perspectives for this compound can be outlined:
Medicinal Chemistry: A primary area of investigation is its potential application in drug discovery. Given the established anticancer properties of many phenylacetamides, this compound is a candidate for synthesis and evaluation as a potential antitumor agent. nih.govsmolecule.com Furthermore, its structural similarity to known neuroprotective agents suggests that it could be explored for effects on the central nervous system. smolecule.com The presence of an aminomethyl group could also influence its solubility and ability to interact with biological targets.
Catalysis: There are indications that this compound may function as an optical solid catalyst, which could be valuable in the stereoselective synthesis of pharmaceutical compounds.
Materials Science: The development of new materials with specific chemical properties is another avenue of research. The structural features of this compound could be leveraged in the creation of novel polymers or other materials.
The following table summarizes the key chemical identifiers for this compound and its hydrochloride salt:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 181466-81-9 | C9H12N2O | 164.21 |
| This compound hydrochloride | 1257585-81-1 | C9H13ClN2O | 200.67 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSQDYLCWIDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Aminomethyl Phenyl Acetamide and Analogues
Established Synthetic Routes and Strategies
The conventional synthesis of 2-[4-(aminomethyl)phenyl]acetamide and related structures relies on a series of well-documented chemical reactions. These methods prioritize yield and purity through controlled, multi-step processes.
Amide Bond Forming Methodologies
The formation of the acetamide (B32628) group is a critical step in the synthesis. Several reliable methods are employed to create this amide linkage. A common strategy involves the reaction of an amine with a carboxylic acid or its activated derivatives. ambeed.com This transformation follows an addition-elimination mechanism. ambeed.com
One prevalent method is the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), to facilitate the condensation between a carboxylic acid and an amine. This approach is widely used in peptide synthesis and is effective for creating amide bonds under mild conditions. Another classic method is the acylation of an amine using an acyl chloride, like chloroacetyl chloride, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. epo.orgresearchgate.net
Furthermore, amides can be synthesized from nitriles. For instance, the reaction of phenylacetonitrile (B145931) with benzylamine (B48309) in the presence of a copper(II) catalyst in water can produce N-benzyl-2-phenylacetamide. sbq.org.br This highlights the versatility of starting materials for amide synthesis. A transition-metal-free approach has also been developed using aryltriazenes and acetonitrile (B52724) with a Brønsted acidic ionic liquid as a promoter, where water serves as the oxygen source for the amide. arabjchem.org
| Method | Reagents/Catalyst | Solvent | Key Features |
| Carbodiimide Coupling | EDC, HOBt | DMF | High yield (>90%) and purity (>98% by HPLC) at room temperature. |
| Acyl Chloride Acylation | Chloroacetyl chloride, Triethylamine | Dichloromethane (B109758) | A common and effective method for forming the N-C(O) bond. epo.org |
| Nitrile-based Synthesis | Copper(II) catalyst | Water | An environmentally conscious method, though it may require elevated temperatures. sbq.org.br |
| Aryltriazene Amination | Brønsted acidic ionic liquid | Acetonitrile | A metal-free approach under ambient conditions. arabjchem.org |
Regioselective Introduction of the Aminomethyl Moiety
Ensuring the aminomethyl group (-CH₂NH₂) is introduced specifically at the para-position (position 4) of the phenyl ring is crucial for the compound's final structure and properties. This regioselectivity is typically achieved by using precursors where the para-position is already functionalized.
A common strategy begins with a para-substituted aniline (B41778) derivative, such as p-nitroaniline. The aniline is first acetylated to form p-nitroacetanilide. Subsequently, the nitro group is reduced to an amine, yielding p-aminoacetanilide, also known as N-(4-aminophenyl)acetamide. iscience.in While this provides the N-acetylphenylamine core, further steps would be required to convert the amino group to an aminomethyl group.
A more direct route involves starting with a precursor that already contains a group at the para-position that can be readily converted to the aminomethyl moiety. For example, a synthetic route could start with 4-cyanophenylacetic acid. The carboxylic acid group can be converted to an acetamide, and the cyano group can then be reduced to an aminomethyl group. Another approach is to use a precursor with a protected aminomethyl group, such as N-[4-(hydroxymethyl)phenyl]acetamide, and then convert the hydroxyl group to an amine. The synthesis of related structures often involves the reduction of nitro intermediates to amines using reagents like iron powder in an acidic medium.
Precursor Synthesis and Transformations
Another important precursor is 2-chloro-N-[2-(phenylamino)phenyl]acetamide, which can be synthesized from 2-aminodiphenylamine (B160148) and chloroacetyl chloride. epo.org The synthesis of various N-substituted phenyl acetamides often starts with the corresponding substituted anilines, which are reacted with bromoacetyl bromide to form 2-bromo-N-(substituted)phenyl acetamides. researchgate.net These electrophilic intermediates can then be reacted with nucleophiles to build more complex molecules.
The synthesis of N-arylacetamides can also be achieved under metal-free conditions from aryltriazenes and acetonitrile. arabjchem.org This reaction uses stable and readily available starting materials, offering an environmentally benign alternative to traditional methods. arabjchem.org
Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
Biocatalytic Approaches for Phenylacetamide Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis due to its high selectivity and mild reaction conditions. Enzymes are being explored for various transformations involving phenylacetamide and its derivatives.
For example, engineered penicillin G acylase has demonstrated the ability for site-selective deprotection of phenylacetamide derivatives, showcasing the precision of biocatalysis. nih.gov In another application, a novel biocatalytic cascade reaction was developed to synthesize a statin side chain precursor starting from N-(3-hydroxypropyl)-2-phenylacetamide. rsc.org This one-pot reaction utilizes an enzyme to oxidize the starting material, which then undergoes further enzyme-catalyzed reactions. rsc.org
Metabolic engineering of microorganisms like E. coli has also opened new avenues for amide synthesis. By engineering the auxin pathways from plant microbiomes, which involve enzymes like tryptophan-2-monooxygenase (iaaM) and indole-3-acetamide (B105759) hydrolase (iaaH), it is possible to produce a range of amides and carboxylic acids in an aqueous environment. acs.org Furthermore, chemoenzymatic strategies are being developed for the synthesis of enantiomerically pure compounds, where a ketoreductase can catalyze the asymmetric reduction of a ketone precursor to a chiral alcohol, a key building block for more complex molecules. researchgate.net
| Biocatalytic Approach | Enzyme/System | Transformation | Key Advantage |
| Site-Selective Deprotection | Engineered Penicillin G Acylase | Deprotection of phenylacetamide derivatives | High site-selectivity. nih.gov |
| Cascade Synthesis | Alcohol Dehydrogenase, Aldolase | Oxidation and aldol (B89426) addition starting from a phenylacetamide derivative | One-pot synthesis of complex molecules. rsc.org |
| Metabolic Engineering | Engineered E. coli with iaaM/iaaH enzymes | De novo biosynthesis of amides from amino acids | Versatile production of various amides in aqueous media. acs.org |
| Asymmetric Synthesis | Ketoreductase | Asymmetric reduction of ketones | Production of enantiomerically pure synthons. researchgate.net |
Environmentally Benign Reaction Conditions
The use of greener solvents, catalysts, and energy sources is a cornerstone of sustainable chemical synthesis. Several studies have focused on developing more environmentally friendly conditions for the synthesis of phenylacetamide analogues.
One approach is to replace volatile organic solvents with water. The synthesis of N-substituted amides has been successfully demonstrated in water using a water-soluble porphyrinato copper(II) catalyst. sbq.org.br This method is not only safer but also economically and practically advantageous. sbq.org.br Solvent-free conditions represent another significant advancement. For example, the acetylation of amines, alcohols, and phenols can be carried out efficiently without any solvent, using a reusable glycerol-based carbon catalyst functionalized with sulfonic acid groups. scirp.org
Ionic liquids (ILs) are also gaining traction as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.org They can act as both solvents and catalysts. For instance, the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has been efficiently achieved using an ionic liquid, [Et₃NH][OAc], under ultrasound irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. rsc.org Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have been employed in the synthesis of pharmaceutical intermediates, offering advantages like biodegradability and low cost. researchgate.net
Development of One-Pot and Multicomponent Reactions
One-pot reactions and, more specifically, multicomponent reactions (MCRs), represent a significant advancement in synthetic efficiency. These processes combine three or more reactants in a single vessel to form a product that incorporates portions of all starting materials in one synthetic operation. This approach is fundamentally different from traditional multi-step syntheses, offering considerable advantages by reducing reaction time, minimizing solvent and reagent usage, and simplifying purification procedures.
Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have become particularly popular in medicinal chemistry for rapidly generating libraries of drug-like compounds. researchgate.net The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This versatility allows for the creation of diverse molecular scaffolds. For instance, researchers have successfully applied the Ugi-4CR to produce novel pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides. researchgate.net In this work, various substituted indole-2-carboxylic acids, aldehydes, amines, and isocyanides were reacted in methanol (B129727) at room temperature for 48 hours to yield complex acetamide derivatives. researchgate.net
Another example is the synthesis of new tetrahydro-1,5-benzodiazepin-3-yl-2-phenylacetamides through a four-component reaction of benzylidene Meldrum's acid, benzene-1,2-diamines, isocyanides, and water. researchgate.net This reaction proceeds in dichloromethane at room temperature, affording good yields of these complex heterocyclic structures containing a 2-phenylacetamide (B93265) moiety. researchgate.net
Furthermore, one-pot multicomponent reactions have been developed for synthesizing highly substituted pyridine (B92270) derivatives that incorporate an N-phenylacetamide structure. In one study, a novel arylidene malononitrile (B47326) was reacted with various methylarylketones and sodium ethoxide in ethanol. ekb.eg This process led to the formation of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides in a single, efficient step. ekb.eg Such strategies highlight the power of MCRs to construct complex, polyfunctionalized molecules from simple, readily available starting materials.
| Reaction Type | Reactants | Product Class | Key Conditions | Reference |
|---|---|---|---|---|
| Ugi Four-Component Reaction | Indole-2-carboxylic acids, Aldehydes, Amines, Isocyanides | Pyrazino[1,2-a]indole-1,4-dione-indole-2-phenylacetamides | Methanol, Room Temperature, 48h | researchgate.net |
| Four-Component Reaction | Benzylidene Meldrum's acid, Benzene-1,2-diamines, Isocyanides, Water | Tetrahydro-1,5-benzodiazepin-3-yl-2-phenylacetamides | CH2Cl2, Room Temperature | researchgate.net |
| One-Pot Multicomponent Reaction | Arylidene malononitrile, Methylarylketones, Sodium ethoxide | 2-(...-ethoxypyridin-4-yl)-...-N-phenylacetamides | Ethanol | ekb.eg |
Emerging Synthetic Technologies
Beyond one-pot methods, the fields of flow chemistry and tandem reaction design are pushing the boundaries of chemical synthesis, enabling safer, more efficient, and scalable production of complex molecules like acetamide-based active pharmaceutical ingredients (APIs).
Flow Chemistry Applications in Acetamide Synthesis
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
The synthesis of acetamide-containing pharmaceuticals has been significantly enhanced by flow chemistry. For example, a two-step continuous-flow process has been developed for the synthesis of Lidocaine, a widely used local anesthetic with a 2-phenylacetamide core structure. In the first step, 2,6-dimethylaniline (B139824) reacts with chloroacetyl chloride in a reactor coil at room temperature. The output stream is then immediately mixed with diethylamine (B46881) and passed through a heated stainless-steel reactor at 130 °C to yield the final product. rsc.org This integrated process demonstrates the ability to couple reaction steps without intermediate isolation and purification. mdpi.com
Similarly, flow chemistry has been applied to the synthesis of Modafinil, where the key intermediate, 2-(benzhydrylthio)acetamide, is produced under continuous flow conditions at 150 °C. rsc.org This high-temperature, short-residence-time process would be difficult and hazardous to manage in a large-scale batch reactor. Flow systems also enable the safe use of potentially explosive reagents. The synthesis of an acetamide intermediate for the antiviral drug Tamiflu involves an azidation step using sodium azide. A continuous-flow procedure was developed that allowed the reaction to be performed safely at high temperatures (190 °C) with a short residence time (45 seconds), achieving full conversion and an 89% isolated yield, outperforming batch procedures. beilstein-journals.org
| Target Compound/Analogue | Reaction Step | Flow Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Lidocaine | Amidation & Nucleophilic Substitution | Step 1: RT, 1.6 mL PFA coil; Step 2: 130 °C, stainless-steel reactor | 59% (crystallized) | rsc.org |
| Modafinil intermediate | Thioetherification | 150 °C, Corning Lab Reactor | 95.1% Conversion | rsc.org |
| Tamiflu intermediate (azide) | Azidation | 190 °C, 45s residence time | 100% Conversion, 89% isolated yield | beilstein-journals.org |
Tandem and Cascade Reaction Sequences for Complex Architectures
Tandem or cascade reactions are processes involving two or more consecutive transformations in which the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step, all under the same reaction conditions without the addition of new reagents. nih.gov These sequences are the epitome of synthetic elegance and efficiency, as a single event triggers a cascade that can dramatically increase molecular complexity. nih.gov
Many multicomponent reactions can be mechanistically classified as tandem or cascade sequences. For example, the one-pot synthesis of polyfunctionalized pyridines involves a cascade initiated by a nucleophilic addition of an enolate to an arylidene. ekb.eg This is followed by an intramolecular cyclization and subsequent aromatization, all occurring in a seamless sequence to build the complex heterocyclic system. ekb.eg
The design of novel tandem reactions is a frontier in organic synthesis. While a specific, novel tandem reaction for the direct synthesis of this compound is not prominently featured in recent literature, the principles are widely applied to its analogues. For instance, the synthesis of various heterocyclic systems fused to or containing a phenylacetamide moiety often relies on cascade sequences. These reactions are designed so that the formation of one bond sets up the geometry and reactivity for the next bond to form, leading to the rapid assembly of intricate molecular frameworks from simple precursors. nih.gov The development of such strategies is crucial for advancing the synthesis of new chemical entities with complex architectures.
Chemical Reactivity and Derivatization Studies of 2 4 Aminomethyl Phenyl Acetamide
Transformations at the Amide Functionality
The amide group of 2-[4-(aminomethyl)phenyl]acetamide is a key site for chemical modification, enabling its conversion to other important functional groups and the introduction of various substituents.
Hydrolysis and Reduction Reactions
The amide linkage in this compound can be cleaved through hydrolysis or reduced to an amine, providing pathways to carboxylic acids and diamines, respectively.
Hydrolysis: Amides can undergo hydrolysis to yield carboxylic acids and amines under either acidic or basic conditions, although these reactions often require more stringent conditions compared to the hydrolysis of esters or acid chlorides. libretexts.org The process involves the nucleophilic addition of water to the carbonyl carbon of the amide. libretexts.org For instance, the amide bond in a related compound, 2-[4-(aminomethyl)phenoxy]-N-(pyridin-3-yl)acetamide, cleaves when exposed to 6M HCl at 100°C. Similarly, N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine. smolecule.com
Reduction: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH₂), a transformation that is specific to amides. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom. libretexts.org This method is effective for both acyclic and cyclic amides and serves as a valuable route for the preparation of amines. libretexts.org
Table 1: Hydrolysis and Reduction of Amide Functionality
| Reaction | Reagents and Conditions | Product Functional Group | Reference |
| Hydrolysis | Aqueous acid (e.g., 6M HCl, 100°C) or aqueous base | Carboxylic acid and Amine | libretexts.orgsmolecule.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | libretexts.org |
N-Substitution and Related Amide Modifications
The nitrogen atom of the amide can be a site for substitution, although this is less common than reactions at the aminomethyl group. A patent describes a method for producing phenylacetamide compounds where the nitrogen atom at the amide position can be monoalkylated. google.com This process allows for the introduction of alkyl groups onto the amide nitrogen, further diversifying the molecular structure. google.com
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group is a highly reactive nucleophilic center, readily participating in a variety of chemical transformations.
Amine Functionalization (e.g., acylation, alkylation)
The primary amine of the aminomethyl group is readily susceptible to acylation and alkylation, allowing for the introduction of a wide range of substituents.
Acylation: The aminomethyl group can be acylated by reacting with acyl chlorides or anhydrides to form secondary amides. semanticscholar.org This reaction is a common strategy for protecting the amino group or for synthesizing more complex amide derivatives. semanticscholar.org For example, the aminomethyl group can react with acetyl chloride to form a secondary amide. The acylation of amines is a fundamental transformation in organic synthesis. semanticscholar.org
Alkylation: The nitrogen atom of the aminomethyl group can also undergo alkylation. For instance, the synthesis of N-substituted 4-aminobutyric acids can be achieved through the N-alkylation of 2-aminobutanamides with functionalized 4-halogenbutanoic acid derivatives in the presence of a base. google.com
Table 2: Functionalization of the Aminomethyl Group
| Reaction | Reagents | Product | Reference |
| Acylation | Acyl chlorides, Anhydrides | Secondary Amide | semanticscholar.org |
| Alkylation | Halogenated compounds | N-alkylated amine | google.com |
Formation of Imine and Schiff Base Derivatives
The primary amine of the aminomethyl group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. mediresonline.orgwikipedia.org This reversible reaction typically proceeds via a hemiaminal intermediate, followed by the elimination of water. wikipedia.org The formation of the imine is often driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. operachem.com
Schiff bases are a versatile class of compounds with a wide range of applications. For example, four Schiff base derivatives were synthesized from benzaldehyde (B42025) and its derivatives, demonstrating the utility of this reaction. mediresonline.org The synthesis of Schiff bases from 4-(2-aminophenyl)morpholines and various aldehydes has also been reported. nih.gov
Cyclization Reactions Leading to Heterocyclic Systems
The dual functionality of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions.
For instance, the synthesis of 2,3-disubstituted indoles can be achieved through a palladium-catalyzed reaction involving the cyclization of 2-alkynyltrifluoroacetanilides. mdpi.com Another example involves the formation of β-lactams through the [2+2] cycloaddition of imines with ketenes, known as the Staudinger synthesis. wikipedia.org Furthermore, imines can react with dienes in an Imine Diels-Alder reaction to form tetrahydropyridines. wikipedia.org The reaction of N-carbamoylmethyl-3-R1R2-4-aminobutyric acid, which can be derived from precursors like this compound, can be cyclized to form 2-[2-oxo-1-pyrrolidinyl] acetamide (B32628) derivatives. google.com The synthesis of 1,3,4-oxadiazoles can also be achieved from related starting materials. researchgate.net
Table 3: Cyclization Reactions to Form Heterocyclic Systems
| Reactants | Reaction Type | Heterocyclic Product | Reference |
| 2-Alkynyltrifluoroacetanilides | Palladium-catalyzed cyclization | 2,3-Disubstituted Indoles | mdpi.com |
| Imines and Ketenes | [2+2] Cycloaddition (Staudinger synthesis) | β-Lactams | wikipedia.org |
| Imines and Dienes | Imine Diels-Alder reaction | Tetrahydropyridines | wikipedia.org |
| N-carbamoylmethyl-3-R1R2-4-aminobutyric acid | Intramolecular cyclization | 2-[2-oxo-1-pyrrolidinyl] acetamides | google.com |
Aromatic Ring Modifications
The benzene (B151609) ring of this compound is amenable to modification through several synthetic strategies, allowing for the introduction of new substituents that can modulate the compound's properties.
The orientation of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the aminomethyl group (-CH₂NH₂).
The acetamido group is an activating, ortho-, para-directing group. openstax.org Its activating potential is moderated because the nitrogen's lone pair electrons are delocalized by resonance with the adjacent carbonyl group. openstax.org The aminomethyl group is also activating and ortho-, para-directing. Since these two groups are positioned para to each other, any incoming electrophile will be directed to the positions ortho to each substituent (C2, C3, C5, and C6).
The primary amine of the aminomethyl group is basic and nucleophilic, which can lead to undesirable side reactions with the electrophiles or acidic catalysts often employed in EAS reactions. openstax.orglibretexts.org For instance, in nitration reactions using a mixture of nitric and sulfuric acid, the aminomethyl group would be protonated, converting it into a deactivating, meta-directing ammonium (B1175870) group (-CH₂NH₃⁺). Therefore, a protecting group strategy is often essential to ensure predictable outcomes. The primary amine can be temporarily converted into a less reactive functional group, such as an amide, which can be removed after the substitution reaction.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold are detailed below.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Expected Major Product(s) (assuming amine protection) |
| Halogenation | Br₂, FeBr₃ or AlCl₃ | 2-[3-bromo-4-(aminomethyl)phenyl]acetamide |
| Nitration | HNO₃, H₂SO₄ | 2-[3-nitro-4-(aminomethyl)phenyl]acetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-[3-acyl-4-(aminomethyl)phenyl]acetamide |
Palladium-catalyzed cross-coupling reactions represent a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize these strategies on the this compound scaffold, a derivative bearing a suitable leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring is first required. Such a precursor could be synthesized via electrophilic halogenation, as described previously.
Once a halogenated derivative like 2-[3-bromo-4-(aminomethyl)phenyl]acetamide is obtained, it can serve as a substrate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org This strategy is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org
Heck Coupling: In this reaction, the aryl halide is coupled with an alkene to form a substituted alkene, with the aid of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This method allows for the formation of a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst. This would enable the introduction of a secondary or tertiary amine substituent onto the aromatic ring.
Table 2: Cross-Coupling Reactions on a Halogenated Scaffold
| Reaction Name | Coupling Partner | Catalyst/Base | General Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Introduction of an aryl group |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | Introduction of a vinyl group |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP / NaOtBu | Introduction of a substituted amino group |
Advanced Functional Group Interconversions on the this compound Scaffold
The existing functional groups of this compound—the primary amine and the acetamide—are themselves reactive and can be transformed into a variety of other functionalities. vanderbilt.edu
The primary amine of the aminomethyl group can undergo several key transformations:
N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into a secondary amide. This can be used to introduce a wide range of acyl groups.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary amine. researchgate.net This is a highly effective method for N-alkylation.
The acetamide group can also be modified:
Hydrolysis: Under acidic or basic conditions, the acetamide can be hydrolyzed to reveal the corresponding primary aniline (B41778), yielding 2-(4-aminomethylphenyl)amine. This unmasks a versatile amino group on the aromatic ring, which can then participate in reactions like diazotization. openstax.org
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group, converting the acetamide into a secondary amine (N-ethyl group).
Table 3: Functional Group Interconversion Reactions
| Target Group | Reaction Type | Reagents | Product Functional Group |
| Aminomethyl | N-Acylation | Benzoyl Chloride, Pyridine (B92270) | Secondary Amide |
| Aminomethyl | Reductive Amination | Acetone, NaBH₃CN | Isopropylamine |
| Acetamide | Hydrolysis | HCl, H₂O, heat | Primary Aniline |
| Acetamide | Reduction | LiAlH₄, then H₂O | N-Ethylamine |
Comprehensive Spectroscopic and Analytical Characterization of 2 4 Aminomethyl Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
The 1H NMR spectrum of 2-[4-(aminomethyl)phenyl]acetamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the methyl protons of the acetyl group, and the amine and amide protons.
The protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum. The two protons ortho to the acetamido group (H-2 and H-6) and the two protons ortho to the aminomethyl group (H-3 and H-5) would give rise to these signals. The chemical shifts of these protons are influenced by the electronic effects of the substituents.
The methylene protons (-CH2-) of the aminomethyl group are expected to produce a singlet, integrating to two protons. The protons of the primary amine (-NH2) and the secondary amide (-NH-) will also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration. The methyl protons (-CH3) of the acetyl group will appear as a sharp singlet, integrating to three protons.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | Doublet | 2H | Ar-H (ortho to -NHCOCH3) |
| ~ 7.2 | Doublet | 2H | Ar-H (ortho to -CH2NH2) |
| ~ 3.8 | Singlet | 2H | -CH 2NH2 |
| ~ 2.1 | Singlet | 3H | -COCH 3 |
| Variable | Broad Singlet | 2H | -CH2NH 2 |
| Variable | Broad Singlet | 1H | -NH COCH3 |
Note: The predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy.
The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.
The carbonyl carbon (-C=O) of the acetamide (B32628) group is typically observed in the downfield region of the spectrum. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The chemical shifts of these carbons are influenced by the electron-donating aminomethyl group and the electron-withdrawing acetamido group. The methylene carbon (-CH2-) and the methyl carbon (-CH3) will appear in the upfield region of the spectrum.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C =O (amide) |
| ~ 138 | Ar-C (quaternary, attached to -NHCOCH3) |
| ~ 135 | Ar-C (quaternary, attached to -CH2NH2) |
| ~ 129 | Ar-C H (ortho to -CH2NH2) |
| ~ 120 | Ar-C H (ortho to -NHCOCH3) |
| ~ 45 | -C H2NH2 |
| ~ 24 | -COC H3 |
Note: The predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations. The presence of two different amine functionalities (primary amine and secondary amide) will result in distinct N-H stretching vibrations.
Key expected vibrational frequencies include the N-H stretching of the primary amine, the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretching (amine and amide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~ 1660 | Strong | C=O stretching (Amide I) |
| ~ 1600 | Medium | Aromatic C=C stretching |
| ~ 1550 | Medium | N-H bending (Amide II) |
| ~ 830 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Note: The predicted wavenumbers are based on characteristic infrared absorption frequencies for functional groups.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While no specific experimental Raman data for this compound is readily available, the spectrum is expected to be dominated by vibrations of the aromatic ring and the C-C and C-N skeletal bonds. Aromatic ring breathing vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds and the C=O bond of the amide are also expected to be Raman active.
Table 4: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretching |
| ~ 1610 | Strong | Aromatic ring stretching |
| ~ 1330 | Medium | C-N stretching |
| ~ 1000 | Strong | Aromatic ring breathing |
| ~ 830 | Medium | para-disubstituted benzene ring vibration |
Note: The predicted wavenumbers are based on typical Raman shifts for the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. A GC-MS data source for this compound is available, indicating its amenability to this technique. nih.gov
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 106, corresponding to the [CH3CONHC6H4CH2]+ fragment or the [H2NC6H4CO]+ fragment through rearrangement. Another significant fragmentation pathway would be the loss of the acetyl group, resulting in a fragment at m/z 121. The base peak could correspond to one of these stable fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn helps in confirming its elemental composition. For this compound, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The high-resolution capabilities allow for the verification of the molecular ion peak, often observed as [M+H]⁺, with a high degree of accuracy. This precise mass is a fundamental piece of data in the characterization of the molecule.
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Monoisotopic Mass | 164.09496 g/mol nih.gov |
This table summarizes the key mass spectrometry data for this compound.
Fragmentation Pathways and Structural Elucidation
Mass spectrometry not only provides the molecular weight but also offers insights into the structure of a molecule through its fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound breaks apart in a predictable manner, and the resulting fragment ions are detected. The analysis of these fragments helps in piecing together the compound's structure.
The fragmentation of amides can involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, characteristic fragmentation would likely involve the loss of the acetamide group or parts of it. The presence of an amino group can also influence fragmentation, often leading to cleavage at the bond alpha to the nitrogen atom. libretexts.org The fragmentation patterns of sugar chains containing amino and acetamide groups have shown that protons tend to localize at the amino group, inducing cleavage of nearby bonds. nih.gov Similarly, in aromatic compounds, fragmentation can occur at the bonds connecting substituents to the aromatic ring. du.ac.in The specific fragmentation pattern of this compound provides a fingerprint that aids in its identification and structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax).
For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π to π* transitions within the phenyl ring. The presence of substituents, such as the aminomethyl and acetamide groups, can influence the position and intensity of these absorption bands. For instance, studies on related N-phenylacetamide have provided data on their UV/Vis spectra. nist.gov The electronic absorption characteristics are crucial for understanding the photophysical properties of the compound. Research on similar structures, such as N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, shows absorption spectra in the range of 294-400 nm. researchgate.net
| Spectroscopic Technique | Observation |
| UV-Vis Spectroscopy | Reveals electronic absorption bands characteristic of the phenyl ring and its substituents. |
This table highlights the application of UV-Vis spectroscopy in characterizing this compound.
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
When a well-ordered single crystal of this compound is available, single-crystal X-ray diffraction can be used to determine its absolute structure with high precision. This technique provides detailed information about the spatial arrangement of atoms, bond lengths, and angles, which are essential for a complete structural elucidation. For example, a study on a related phenylacetamide derivative detailed its molecular conformation and the role of intramolecular hydrogen bonds. nih.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. This method is valuable for identifying the crystalline form of this compound and can be used to distinguish between different polymorphs if they exist. Research on materials like potassium hydrogen phthalate (B1215562) acetamide chelate has utilized powder XRD to confirm the crystalline nature and determine the particle size of the synthesized crystals. ijrpns.com
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance. For this compound (C₉H₁₂N₂O), elemental analysis would be expected to yield results that closely match the theoretical percentages calculated from its molecular formula. This technique serves as a crucial check for the purity and stoichiometric composition of the synthesized compound. nist.gov
| Element | Theoretical Mass % |
| Carbon | 65.83% |
| Hydrogen | 7.37% |
| Nitrogen | 17.06% |
| Oxygen | 9.74% |
This table presents the theoretical elemental composition of this compound.
Computational and Theoretical Investigations of 2 4 Aminomethyl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse of computational chemistry for predicting the three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure) in a molecule. scispace.comrsc.org
For 2-[4-(aminomethyl)phenyl]acetamide, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov This information is crucial for understanding the molecule's shape and conformational preferences. For instance, it would reveal the planarity of the phenyl ring and the orientation of the aminomethyl and acetamide (B32628) side chains relative to the ring.
The electronic structure analysis from DFT provides insights into the distribution of electron density, which is key to understanding the molecule's properties. nih.gov It can identify which parts of the molecule are electron-rich or electron-poor, influencing how the molecule interacts with other chemical species.
Table 1: Predicted Geometric Parameters for a Phenylacetamide Derivative (Illustrative) This table illustrates the type of data that would be generated for this compound from DFT calculations, based on findings for similar compounds.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | ~1.39 | ||
| C-N | ~1.45 | ||
| C=O | ~1.23 | ||
| C-C-N | ~110 | ||
| H-N-H | ~107 | ||
| C-C-N-C | ~180 (trans) or ~0 (cis) |
Source: Hypothetical data based on typical bond lengths and angles.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). pku.edu.cn A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn A lower LUMO energy suggests a better electron acceptor.
The HOMO-LUMO energy gap is a critical parameter for molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the amino group, while the LUMO may be centered on the carbonyl group of the acetamide moiety.
Table 2: Illustrative FMO Parameters for a Phenylacetamide Derivative This table shows representative data that FMO analysis would provide for the target compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Source: Hypothetical data based on typical values for organic molecules.
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled and empty orbitals within a molecule. researchgate.net It provides a detailed picture of bonding interactions, lone pairs, and the stabilizing effects of electron delocalization (hyperconjugation). researchgate.net
The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other molecules, particularly with charged species. nih.gov The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.netreed.edu
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack. nih.gov
Blue regions represent positive electrostatic potential, indicating areas of low electron density, usually around hydrogen atoms. These are sites for nucleophilic attack. nih.gov
Green and yellow regions show intermediate or near-zero potential. nih.gov
For this compound, an MEP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amino and methyl groups.
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govrsc.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
f+ indicates the site for nucleophilic attack (where an electron is accepted).
f- points to the site for electrophilic attack (where an electron is donated).
f0 suggests the site for radical attack.
Reduced Density Gradient (RDG) analysis is a method used to visualize and study weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion within a molecule and between molecules. researchgate.net It plots the reduced density gradient against the electron density. The resulting surfaces reveal the nature and location of these weak interactions, which are crucial for understanding molecular conformation and crystal packing.
For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the aminomethyl and acetamide groups, as well as van der Waals interactions that influence its three-dimensional structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of how a molecule behaves in a specific environment, such as in water or interacting with a biological target. biorxiv.org
An MD simulation of this compound, for instance in an aqueous solution, would show how the molecule's conformation changes over time. It would reveal the flexibility of the side chains and the dynamics of its interaction with surrounding water molecules. researchgate.net This can provide insights into its solubility and how it might orient itself when approaching a binding site on a protein. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of the molecule's structure.
Conformational Analysis and Dynamic Behavior
A detailed conformational analysis and study of the dynamic behavior of this compound has not been specifically reported in the scientific literature. Such an investigation would typically involve quantum mechanical calculations to determine the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. Molecular dynamics simulations would further elucidate the flexibility of the molecule over time, showing how the aminomethyl and acetamide side chains move in relation to the central phenyl ring.
Interaction Dynamics with Molecular Scaffolds
There is no specific research available on the interaction dynamics of this compound with particular molecular scaffolds. This area of study would involve simulating the non-covalent interactions, such as hydrogen bonds, and van der Waals forces, between the compound and a larger molecular structure. The results would be crucial for applications where the compound is intended to bind to a specific target.
In Silico Modeling of Molecular Interactions
In silico modeling is a cornerstone of modern chemical and biological research, allowing for the prediction of molecular interactions before undertaking laboratory experiments. While general methods are well-established, their specific application to this compound is not documented.
Molecular Docking for Chemical Binding Mode Analysis
No specific molecular docking studies featuring this compound have been published. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.govnih.gov For this compound, this would involve docking it into the active site of a target protein to predict its binding affinity and mode of interaction. The results of such a study would be presented in a table format, as shown below for illustrative purposes.
Table 1: Illustrative Molecular Docking Data (Note: The following data is for illustrative purposes only, as no specific studies on this compound were found.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein X | Data not available | Data not available |
| Protein Y | Data not available | Data not available |
| Protein Z | Data not available | Data not available |
Structure-Property Relationship (SPR) Studies
Specific structure-property relationship (SPR) studies for this compound are not available in the scientific literature. SPR studies computationally correlate the chemical structure of a molecule with its physical or biological properties. For this compound, such a study might explore how modifications to the aminomethyl or acetamide groups affect properties like solubility or target affinity.
Table 2: Illustrative Structure-Property Relationship Data (Note: The following data is for illustrative purposes only, as no specific studies on this compound were found.)
| Structural Modification | Predicted Property A | Predicted Property B |
|---|---|---|
| Base Compound | Data not available | Data not available |
| Modification 1 | Data not available | Data not available |
| Modification 2 | Data not available | Data not available |
Applications of 2 4 Aminomethyl Phenyl Acetamide As a Key Chemical Building Block
Strategic Intermediate in Complex Organic Synthesis
The unique structure of 2-[4-(aminomethyl)phenyl]acetamide makes it a valuable intermediate in multi-step organic syntheses. Its primary amine can be readily transformed into various functional groups, while the acetamide (B32628) moiety can be hydrolyzed to reveal another amino group or participate in other reactions. This dual functionality allows for the sequential or simultaneous construction of complex molecular architectures.
One notable application is in the synthesis of N-phenylacetamide derivatives. For instance, it can be used as a starting material to create more complex molecules with potential biological activity. The synthesis often involves the protection of the aminomethyl group, followed by modification of the acetamide nitrogen, and subsequent deprotection to yield the desired product. This strategic approach enables the introduction of diverse substituents onto the phenylacetamide scaffold.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactive sites within this compound provide a convenient entry point for the construction of various heterocyclic ring systems.
The presence of the aminomethyl and acetamide groups allows for cyclization reactions with suitable reagents to form a variety of heterocycles. For example, it can serve as a precursor for the synthesis of:
Thiazole derivatives: By reacting the aminomethyl group to form a thiourea, followed by condensation with α-halocarbonyl compounds, thiazole-containing N-phenylacetamide derivatives can be synthesized. nih.gov
Pyridine (B92270) derivatives: The aminomethyl group can be involved in reactions to form substituted pyridines, which are important scaffolds in drug discovery. eujournal.org
Oxazolidinone derivatives: This compound can be a precursor in the synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones, a class of compounds with known antibacterial properties. acs.org
The versatility of this starting material is further highlighted by its use in the synthesis of various other heterocyclic systems, demonstrating its broad applicability in synthetic organic chemistry. eujournal.orgresearchgate.netchemrxiv.org
Role in Coordination Chemistry and Ligand Development
The nitrogen and oxygen atoms in this compound can act as donor atoms, making it a potential ligand for the formation of coordination complexes with various metal ions. libretexts.org The development of new ligands is crucial for advancing the field of coordination chemistry, which has applications in catalysis, materials science, and bioinorganic chemistry.
While direct studies on the coordination chemistry of this compound are not extensively documented in the provided search results, related structures containing acetamide and amine functionalities are known to form stable metal complexes. nih.govresearchgate.net The aminomethyl group and the amide functionality can chelate to a metal center, leading to the formation of stable complexes. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. The potential for this compound to act as a bidentate or even a bridging ligand makes it an interesting candidate for the design of novel coordination polymers and metal-organic frameworks (MOFs).
Utility in the Design and Construction of Advanced Organic Materials
The structural features of this compound make it a promising candidate for the development of advanced organic materials. The phenyl ring provides a rigid core, while the aminomethyl and acetamide groups offer sites for hydrogen bonding and further functionalization. These characteristics are desirable for creating materials with specific properties, such as liquid crystals, polymers, and functional dyes.
The ability of the amino and amide groups to form strong intermolecular hydrogen bonds can lead to the formation of well-ordered supramolecular structures. This self-assembly behavior is a key principle in the design of many functional organic materials. Furthermore, the reactivity of the amino group allows for the incorporation of this building block into larger polymeric structures. By polymerizing derivatives of this compound, materials with tailored thermal, mechanical, and optical properties could be achieved. While the direct application of this specific compound in advanced materials is an area for further exploration, its structural motifs are present in various known organic materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(aminomethyl)phenyl]acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 4-(aminomethyl)phenyl derivatives and acetamide precursors. For example, amide bond formation using carbodiimide coupling reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) ensures efficient conjugation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR (¹H/¹³C): Confirm proton environments (e.g., aminomethyl peak at δ ~3.8 ppm, acetamide carbonyl at δ ~170 ppm) .
- IR : Verify N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Adhere to GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Waste disposal : Collect residues in sealed containers for incineration (avoid environmental release) .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential biological targets in cancer or inflammation?
- Methodology :
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay for cytotoxicity) and inflammatory markers (e.g., TNF-α/IL-6 ELISA) .
- Molecular docking : Predict binding affinity to kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using AutoDock Vina .
- Gene expression profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or NF-κB) .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Methodology :
- Co-solvents : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for controlled release .
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for long-term storage .
Q. How should contradictory data on biological activity be resolved?
- Methodology :
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fixed/random-effects models) .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodology :
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins via RNA-seq or LC-MS/MS .
- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- CRISPR-Cas9 screening : Knockout candidate genes (e.g., apoptosis regulators) to assess resistance .
Q. Which in vivo models are suitable for evaluating therapeutic efficacy?
- Methodology :
- Xenograft models : Subcutaneous tumor implantation (e.g., HCT-116 colon cancer) with oral/intraperitoneal dosing .
- Inflammation models : Carrageenan-induced paw edema in rodents to assess anti-inflammatory effects .
- Pharmacokinetics : Plasma half-life determination via LC-MS/MS after single-dose administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
